N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is an organic compound characterized by its complex structure, which includes bromine, furan, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide typically involves the condensation of 4-bromo-5-methylfuran-2-carbaldehyde with 2-(2,6-dibromo-4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dichloro-4-methylphenoxy)acetohydrazide
- N’-[(E)-(4-chloro-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is unique due to the presence of multiple bromine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H13Br3N2O3 |
---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-5-methylfuran-2-yl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H13Br3N2O3/c1-8-3-12(17)15(13(18)4-8)22-7-14(21)20-19-6-10-5-11(16)9(2)23-10/h3-6H,7H2,1-2H3,(H,20,21)/b19-6+ |
InChI Key |
RBDSIRIRBNSNFZ-KPSZGOFPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(O2)C)Br)Br |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(O2)C)Br)Br |
Origin of Product |
United States |
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